![molecular formula C5H9ClN2O B598897 3,5-Dimethylisoxazol-4-amine hydrochloride CAS No. 127107-28-2](/img/structure/B598897.png)
3,5-Dimethylisoxazol-4-amine hydrochloride
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Overview
Description
3,5-Dimethylisoxazol-4-amine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O . It is a derivative of isoxazole, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms.
Synthesis Analysis
Isoxazoles, including 3,5-dimethylisoxazol-4-amine hydrochloride, can be synthesized through various methods. One such method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds . Another method involves the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide .Molecular Structure Analysis
The molecular weight of 3,5-Dimethylisoxazol-4-amine hydrochloride is 148.59 g/mol . The monoisotopic mass is 148.040344 Da .Chemical Reactions Analysis
Amines, including 3,5-Dimethylisoxazol-4-amine hydrochloride, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .Physical And Chemical Properties Analysis
3,5-Dimethylisoxazol-4-amine hydrochloride, like other amines, can act as a base, forming substituted ammonium ions and hydroxide ions when reacting with water .Scientific Research Applications
Environmental Science
Finally, 3,5-Dimethylisoxazol-4-amine hydrochloride can be used in environmental science research to synthesize compounds that help in the degradation of pollutants or the development of green chemistry protocols, aiming to reduce the environmental impact of chemical processes.
Each of these fields leverages the unique chemical properties of 3,5-Dimethylisoxazol-4-amine hydrochloride to explore new frontiers in scientific research and application. The compound’s versatility is evident in its wide range of uses across different disciplines .
Safety and Hazards
The safety data sheet for amines, including 3,5-Dimethylisoxazol-4-amine hydrochloride, indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard. They are corrosive to metals, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly to the respiratory system .
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethylisoxazol-4-amine hydrochloride is BRD4 , a protein that plays a crucial role in the regulation of gene expression . BRD4 inhibitors have demonstrated promising potential in cancer therapy .
Mode of Action
The compound interacts with its target, BRD4, by inhibiting its activity
Result of Action
It has been suggested that the compound has significant anti-proliferative activity against certain types of cancer cells . This suggests that it may induce changes that inhibit cell growth and division.
properties
IUPAC Name |
3,5-dimethyl-1,2-oxazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-3-5(6)4(2)8-7-3;/h6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKHGKNGSDHSLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660026 |
Source
|
Record name | 3,5-Dimethyl-1,2-oxazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylisoxazol-4-amine hydrochloride | |
CAS RN |
127107-28-2 |
Source
|
Record name | 4-Isoxazolamine, 3,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127107-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-1,2-oxazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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